molecular formula C12H16BFO3 B6323793 3-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol CAS No. 2096995-39-8

3-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No.: B6323793
CAS No.: 2096995-39-8
M. Wt: 238.06 g/mol
InChI Key: NBWDADMSDDHDSP-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organic compound with the molecular formula C12H16BFO3. This compound is characterized by the presence of a fluorine atom, a phenol group, and a dioxaborinane ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the reaction of 3-fluorophenol with 4,4,6-trimethyl-1,3,2-dioxaborinane. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted phenols, fluorinated compounds, and boron-containing derivatives. These products have applications in different fields of research and industry .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It also participates in various biochemical pathways, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO3/c1-8-7-12(2,3)17-13(16-8)10-5-4-9(15)6-11(10)14/h4-6,8,15H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWDADMSDDHDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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